3,7-Diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
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Overview
Description
3,7-Diacetyl-1,5-dimethyl-3,7-diazabicyclo[331]nonan-9-ol is a bicyclic compound with a unique structure that includes two acetyl groups and two methyl groups attached to a diazabicyclo nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol typically involves the reaction of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it feasible for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
3,7-Diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, where nucleophiles like amines or thiols replace the acetyl groups to form new derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: New derivatives with substituted functional groups
Scientific Research Applications
3,7-Diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 3,7-Diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl groups can participate in acetylation reactions, modifying the activity of proteins or other biomolecules. The diazabicyclo nonane framework provides structural stability and facilitates binding to target molecules, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- 1,5-Octadiene-3,7-diol, 3,7-dimethyl-
- 3,7-Diazabicyclo[3.3.1]nonane, 3,7-dimethyl-
Uniqueness
Compared to similar compounds, 3,7-Diacetyl-1,5-dimethyl-3,7-diazabicyclo[33The acetyl groups provide additional sites for chemical modification, making it a versatile compound for synthetic and medicinal chemistry .
Properties
IUPAC Name |
1-(7-acetyl-9-hydroxy-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-9(16)14-5-12(3)7-15(10(2)17)8-13(4,6-14)11(12)18/h11,18H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUZHUUQBJOLJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(CN(CC(C1)(C2O)C)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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